Tert-butyl 5-oxo-1,4,8-triazaspiro[5.5]undecane-8-carboxylate
Description
Tert-butyl 5-oxo-1,4,8-triazaspiro[5.5]undecane-8-carboxylate is a structurally complex spirocyclic compound featuring a unique fusion of heterocyclic and carbocyclic rings. The molecule contains a central spiro[5.5]undecane core with three nitrogen atoms (1,4,8-triaza substitution), a ketone group at position 5, and a tert-butyl carboxylate ester at position 8 . This compound is primarily utilized as a versatile building block in medicinal and organic chemistry due to its rigid spiroarchitecture, which enables precise stereochemical control in drug design . It is cataloged under CAS EN300-754198 and is commercially available through suppliers like Enamine Ltd for research applications .
Properties
Molecular Formula |
C13H23N3O3 |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
tert-butyl 5-oxo-1,4,8-triazaspiro[5.5]undecane-8-carboxylate |
InChI |
InChI=1S/C13H23N3O3/c1-12(2,3)19-11(18)16-8-4-5-13(9-16)10(17)14-6-7-15-13/h15H,4-9H2,1-3H3,(H,14,17) |
InChI Key |
KBHSVLIMZHKKFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)C(=O)NCCN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-oxo-1,4,8-triazaspiro[5.5]undecane-8-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with additional considerations for scalability, cost-effectiveness, and safety.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-oxo-1,4,8-triazaspiro[5.5]undecane-8-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various organic solvents (e.g., dichloromethane). Reaction conditions typically involve controlled temperatures and pressures to ensure the desired reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce different oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
Tert-butyl 5-oxo-1,4,8-triazaspiro[5.5]undecane-8-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 5-oxo-1,4,8-triazaspiro[5.5]undecane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Spirocyclic Derivatives
Key Observations
Replacing nitrogen with oxygen (e.g., 3-oxa or 1-oxa substitution) reduces basicity and alters solubility, as seen in CAS 1783724-58-2 .
Functional Groups :
- The 5-oxo group in the target compound may enhance electrophilic reactivity compared to 2-oxo derivatives (e.g., CAS 1783724-58-2) .
- Benzyl-substituted analogs (e.g., CAS 1445950-77-5) exhibit increased lipophilicity, favoring blood-brain barrier penetration in CNS drug development .
Safety and Stability: Analogs like CAS 1783724-58-2 require refrigeration (2–8°C) due to hydrolytic instability, whereas non-oxo derivatives (e.g., JX051753) are stable at ambient conditions . Hazard profiles vary; the target compound’s safety data remain unspecified, but analogs with oxo/oxa groups often carry warnings for skin/eye irritation (H315, H319) .
Biological Activity
Tert-butyl 5-oxo-1,4,8-triazaspiro[5.5]undecane-8-carboxylate is a synthetic compound with significant biological activity, primarily studied for its potential applications in medicinal chemistry and biochemistry. The compound exhibits unique structural properties that facilitate various interactions with biological targets, making it a subject of interest in drug design and enzyme inhibition studies.
- Molecular Formula : C₁₃H₂₃N₃O₃
- Molecular Weight : 269.3 g/mol
- CAS Number : 2364496-43-3
- Purity : Typically ≥ 95%
Table 1: Chemical Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₃N₃O₃ |
| Molecular Weight | 269.3 g/mol |
| CAS Number | 2364496-43-3 |
| Purity | ≥ 95% |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The mechanism involves:
- Enzyme Inhibition : The compound may bind to the active site of various enzymes, preventing substrate access and inhibiting their function.
- Molecular Probing : It can be used as a probe to investigate biological pathways by modulating the activity of target proteins.
Medicinal Chemistry
Research indicates that this compound can serve as a lead compound for developing new therapeutic agents. Its structural features allow for modifications that can enhance potency and selectivity against specific biological targets.
Case Studies
-
Enzyme Inhibition Studies :
- A study demonstrated that derivatives of triazaspiro compounds exhibit significant inhibition against specific enzymes involved in metabolic pathways, suggesting potential applications in treating metabolic disorders.
-
Antimicrobial Activity :
- Preliminary tests have shown that compounds similar to this compound possess antimicrobial properties, indicating potential use in developing new antibiotics.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with structurally similar compounds:
| Compound Name | Biological Activity | Notable Differences |
|---|---|---|
| Tert-butyl 5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate | Moderate enzyme inhibition | Different oxo group position |
| Tert-butyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate | Antimicrobial properties | Additional oxa ring structure |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
